Butanoyl 4-(dimethylamino)benzoate
Description
Butanoyl 4-(dimethylamino)benzoate is an ester derivative of 4-(dimethylamino)benzoic acid, where the butanoyl group (C₃H₇COO-) replaces the carboxylic acid’s hydroxyl group. This compound is structurally related to photoinitiators and co-initiators used in polymer chemistry, particularly in dental resins and industrial coatings. Its para-substituted dimethylamino group enhances electron-donating properties, facilitating free radical generation under light exposure.
Properties
IUPAC Name |
butanoyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-5-12(15)17-13(16)10-6-8-11(9-7-10)14(2)3/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPWLYABUYXGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)Benzoate
Structural Differences: The ethyl ester group (C₂H₅COO-) is shorter and less hydrophobic than the butanoyl group. Key Findings:
- In resin cements, ethyl 4-(dimethylamino)benzoate demonstrated a higher degree of conversion (indicating superior polymerization efficiency) compared to 2-(dimethylamino)ethyl methacrylate .
- Resins containing this compound exhibited better physical properties (e.g., flexural strength, hardness) than those with methacrylate-based amines.
- Reactivity was less dependent on additives like diphenyliodonium hexafluorophosphate (DPI), suggesting intrinsic efficiency in radical generation .
Isoamyl 4-(Dimethylamino)Benzoate
Structural Differences: The isoamyl ester (branched C₅H₁₁COO-) increases steric hindrance and hydrophobicity compared to the linear butanoyl group. Key Findings:
Phenyl 4-(Dimethylamino)Benzoate
Structural Differences : The phenyl ester (C₆H₅COO-) introduces aromaticity, enhancing rigidity and thermal stability.
Key Findings :
Phenyl 3-(Dimethylamino)Benzoate
Structural Differences: The meta-positioned dimethylamino group alters electronic effects, reducing conjugation with the ester carbonyl. Key Findings:
- Lower reactivity in photoinitiation compared to para-substituted analogs due to diminished electron-donating efficiency .
- Used in niche research applications where steric or electronic tuning is required .
Comparative Data Table
*Calculated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
